2,2-Dimethyltetrahydropyran-4-carbaldehyde
Overview
Description
2,2-Dimethyltetrahydropyran-4-carbaldehyde is a chemical compound with the empirical formula C8H14O2 . It has a molecular weight of 142.20 g/mol . The compound is solid in form .
Molecular Structure Analysis
The IUPAC name for this compound is 2,2-dimethyloxane-4-carbaldehyde . The InChI string isInChI=1S/C8H14O2/c1-8(2)5-7(6-9)3-4-10-8/h6-7H,3-5H2,1-2H3
. The canonical SMILES string is CC1(CC(CCO1)C=O)C
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 142.20 g/mol . It has a XLogP3-AA value of 0.7, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 1 rotatable bond . The exact mass and monoisotopic mass are 142.099379685 g/mol . The topological polar surface area is 26.3 Ų , and it has 10 heavy atoms .Scientific Research Applications
Synthesis and Bacteriostatic Effects
2,5-Bis(alkylsulfanyl)-2,3-dihydro-4H-pyran-2carbaldehydes, which are derivatives of 2,2-Dimethyltetrahydropyran-4-carbaldehyde, have been noted for their bacteriostatic effects. Specifically, 2,5-Bis(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde is recognized as a potent and safe antiseptic. The reactions of this compound with alcohols to obtain biologically active derivatives have been extensively studied, revealing unique characteristics in their reaction pathways and the formation of diastereoisomeric mixed acetals (Keiko et al., 2008).
Polyaddition Reactions
The compound has been used in polyaddition reactions with metal complexes. For instance, 3,4-dihydro-2,5-dimethyl-2H-pyran-2-carbaldehyde was oxidized with air in the presence of polymeric metal complexes, leading to the formation of cyclic oligo(acetal-esters). This demonstrates its potential in creating complex molecular structures with varied applications (Maślińska-Solich et al., 1995).
Application in Total Synthesis
2,2-Dimethyltetrahydropyran-4-carbaldehyde has been pivotal in the synthesis of tetrahydropyranone rings, which are key components in several natural products. A notable application is in the total synthesis of cyanolide A, highlighting its utility in complex organic synthesis and pharmaceutical research (Tay et al., 2013).
Phototransformations
The photolysis of 2,2-dimethyltetrahydropyran-4-one, a related compound, has been studied to understand its behavior under light exposure. This research provides insights into the potential photochemical applications of 2,2-Dimethyltetrahydropyran-4-carbaldehyde (Serebryakov et al., 1986).
Safety And Hazards
properties
IUPAC Name |
2,2-dimethyloxane-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2)5-7(6-9)3-4-10-8/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCOXFCJGIILHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481578 | |
Record name | 2,2-Dimethyloxane-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyltetrahydropyran-4-carbaldehyde | |
CAS RN |
34941-21-4 | |
Record name | 2,2-Dimethyloxane-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethyloxane-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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